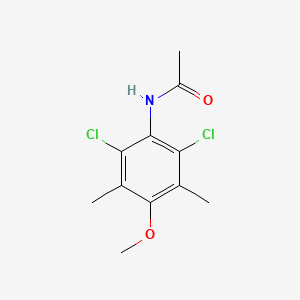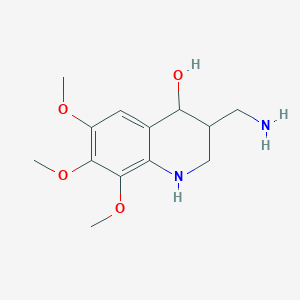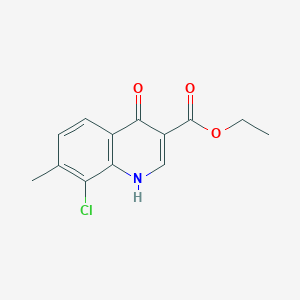![molecular formula C15H12N2OS B15065338 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-66-7](/img/structure/B15065338.png)
2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(m-Tolylthio)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the m-tolylthio group in this compound may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with m-tolylthiol. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-chloroquinazoline with m-tolylthiol in the presence of a base.
Cyclization reactions: Using appropriate starting materials that undergo cyclization to form the quinazolinone core with the m-tolylthio substituent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
化学反应分析
Types of Reactions
2-(m-Tolylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The m-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone ring or the m-tolylthio group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced quinazolinone derivatives.
Substitution products: Various substituted quinazolinone derivatives.
科学研究应用
2-(m-Tolylthio)quinazolin-4(3H)-one may have several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(m-Tolylthio)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may involve:
Molecular targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulating signaling pathways, inhibiting or activating enzymes, or interacting with DNA/RNA.
相似化合物的比较
Similar Compounds
2-(p-Tolylthio)quinazolin-4(3H)-one: Similar structure with a para-tolylthio group.
2-(m-Tolylthio)quinazolin-4(3H)-one derivatives: Various derivatives with different substituents on the quinazolinone core or the m-tolylthio group.
Uniqueness
2-(m-Tolylthio)quinazolin-4(3H)-one may have unique properties due to the specific positioning of the m-tolylthio group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
6956-66-7 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)19-15-16-13-8-3-2-7-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18) |
InChI 键 |
YLUJFBDGTOHPQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)



![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)






![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)
![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
